molecular formula C7H4ClF2N3 B15326699 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine

4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B15326699
M. Wt: 203.57 g/mol
InChI Key: QLWIXYQRCBWBGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 2nd position on the pyrazolo[1,5-a]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-(difluoromethyl)pyrazole with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile and ethanol .

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization .

Scientific Research Applications

4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H4ClF2N3/c8-6-5-3-4(7(9)10)12-13(5)2-1-11-6/h1-3,7H

InChI Key

QLWIXYQRCBWBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)F)C(=N1)Cl

Origin of Product

United States

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